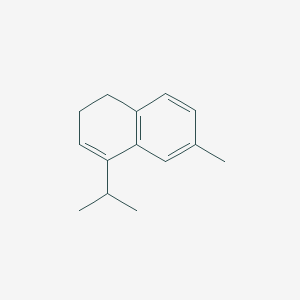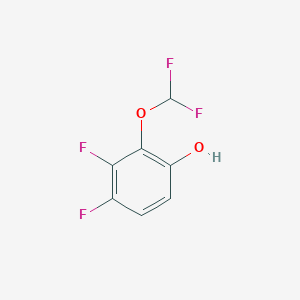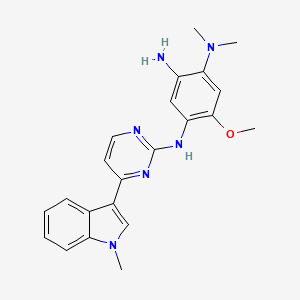
N'-Desacryloyl N-Desdimethylaminoethyl-N-methyl Osimertinib
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-Desacryloyl N-Desdimethylaminoethyl-N-methyl Osimertinib is a derivative of the well-known drug Osimertinib, which is used as a selective inhibitor of the epidermal growth factor receptor (EGFR). This compound is particularly significant in the treatment of non-small-cell lung cancer (NSCLC) due to its ability to target specific mutations in the EGFR gene .
Méthodes De Préparation
The synthesis of N’-Desacryloyl N-Desdimethylaminoethyl-N-methyl Osimertinib involves multiple steps, starting from the parent compound OsimertinibThe reaction conditions often involve the use of organic solvents and catalysts to facilitate these transformations .
Analyse Des Réactions Chimiques
N’-Desacryloyl N-Desdimethylaminoethyl-N-methyl Osimertinib undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule. The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
N’-Desacryloyl N-Desdimethylaminoethyl-N-methyl Osimertinib has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is studied for its interactions with biological molecules, particularly its binding affinity to EGFR.
Medicine: It serves as a model compound for studying the pharmacokinetics and pharmacodynamics of EGFR inhibitors.
Industry: The compound is used in the quality control of pharmaceutical products containing Osimertinib.
Mécanisme D'action
The mechanism of action of N’-Desacryloyl N-Desdimethylaminoethyl-N-methyl Osimertinib involves its binding to mutant forms of EGFR, such as T790M, L858R, and exon 19 deletions. By binding to these mutant forms, the compound inhibits the tyrosine kinase activity of EGFR, thereby blocking the downstream signaling pathways that promote cell proliferation and survival in cancer cells .
Comparaison Avec Des Composés Similaires
N’-Desacryloyl N-Desdimethylaminoethyl-N-methyl Osimertinib is unique compared to other EGFR inhibitors due to its specific structural modifications. Similar compounds include:
Osimertinib: The parent compound, which also targets EGFR mutations but has different pharmacokinetic properties.
Gefitinib: Another EGFR inhibitor, but it targets different mutations and has a different side effect profile.
Erlotinib: Similar to Gefitinib, it targets EGFR but is less specific for the T790M mutation
This compound’s uniqueness lies in its ability to selectively inhibit specific EGFR mutations while minimizing off-target effects, making it a valuable tool in cancer research and treatment.
Propriétés
Formule moléculaire |
C22H24N6O |
|---|---|
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
5-methoxy-1-N,1-N-dimethyl-4-N-[4-(1-methylindol-3-yl)pyrimidin-2-yl]benzene-1,2,4-triamine |
InChI |
InChI=1S/C22H24N6O/c1-27(2)20-12-21(29-4)18(11-16(20)23)26-22-24-10-9-17(25-22)15-13-28(3)19-8-6-5-7-14(15)19/h5-13H,23H2,1-4H3,(H,24,25,26) |
Clé InChI |
IKEANNIWFABYFE-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)N)N(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-hydroxy-oxophosphanium;N,N-diethylethanamine](/img/structure/B13433337.png)
![ethyl 3-[[1-methyl-2-[[4-[(Z)-N'-octoxycarbonylcarbamimidoyl]anilino]methyl]benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13433352.png)

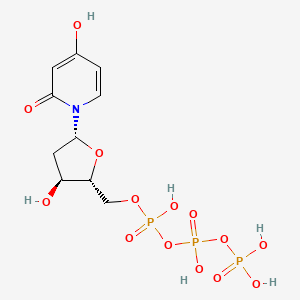

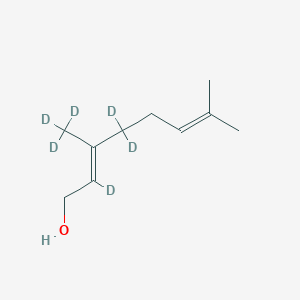
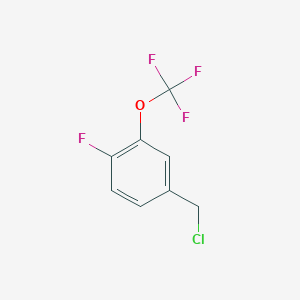

![N-[(2,4-Difluorophenyl)methylene]-2,4-difluoro-benzenemethanamine](/img/structure/B13433394.png)
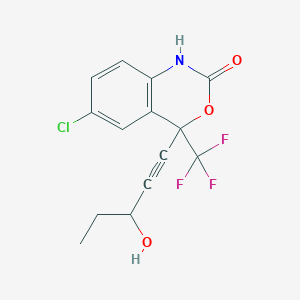
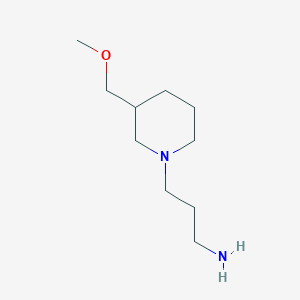
![O-Desethylrepaglinide (2-Hydroxy-4-[2-[[(1S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoic Acid)](/img/structure/B13433405.png)
